molecular formula C22H27N3O3S2 B2723024 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 362501-90-4

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2723024
CAS No.: 362501-90-4
M. Wt: 445.6
InChI Key: LCHYKNJGGSHLRK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, a heterocyclic scaffold known for diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities . Its structure features:

  • Core: A fused thiophene-pyrimidinone system (6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one).
  • Substituents:
    • A 3-(4-ethoxyphenyl) group, providing electron-donating properties via the ethoxy moiety.
    • A 2-(azepan-1-yl)-2-oxoethylthio side chain at position 2, introducing a seven-membered azepane ring linked via a thioether-acetyl spacer.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-2-28-17-9-7-16(8-10-17)25-21(27)20-18(11-14-29-20)23-22(25)30-15-19(26)24-12-5-3-4-6-13-24/h7-10H,2-6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHYKNJGGSHLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , also known by its CAS number 878054-93-4, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C22H29N3O3SC_{22}H_{29}N_{3}O_{3}S, with a molecular weight of 415.6 g/mol. It features a thieno[3,2-d]pyrimidinone core structure, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, particularly in the areas of anti-inflammatory and anticancer effects. Below are detailed findings from various studies:

1. Anti-inflammatory Activity

A study published in PubMed highlighted the role of myeloperoxidase (MPO) inhibitors in treating inflammatory diseases. The compound demonstrated significant inhibition of MPO activity, suggesting its potential as an anti-inflammatory agent. Inhibition was shown to be time-dependent and covalent, indicating a robust mechanism of action against inflammatory pathways associated with diseases such as vasculitis and cardiovascular disorders .

2. Anticancer Properties

The compound's structure suggests potential anticancer activity. Research on similar thieno[3,2-d]pyrimidine derivatives has shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer progression .

The proposed mechanisms through which this compound exerts its biological effects include:

  • MPO Inhibition : As noted earlier, the compound inhibits MPO, which plays a crucial role in oxidative stress and inflammation.
  • Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle checkpoints, leading to reduced proliferation of cancer cells.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryMPO inhibition
AnticancerInduction of apoptosis
CytotoxicityCell cycle arrest

Case Study: MPO Inhibition

In a preclinical study involving lipopolysaccharide-stimulated human whole blood, the compound exhibited robust inhibition of plasma MPO activity. This suggests its potential utility in treating conditions characterized by excessive inflammation .

Scientific Research Applications

Research indicates that compounds similar to 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit a range of biological activities:

  • Anticancer Properties : The thienopyrimidine scaffold is known for its anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The ethoxy group in the compound may enhance its interaction with microbial targets, suggesting potential applications in combating bacterial infections.
  • Kinase Inhibition : Structural similarity to known kinase inhibitors indicates that this compound might also possess the ability to inhibit specific kinases involved in cancer progression.

Synthetic Routes

The synthesis of 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic synthesis techniques. General steps may include:

  • Formation of the thieno-pyrimidine core.
  • Introduction of the azepan ring through nucleophilic substitution.
  • Addition of the ethoxyphenyl group via electrophilic aromatic substitution.

Case Studies

Several studies have explored the biological activity and therapeutic potential of related compounds:

Study Findings Implications
Synthesis and Biological Evaluation of Thienopyrimidines Identified potent anticancer activity in synthesized derivatives.Suggests structural modifications can enhance efficacy against specific tumors.
Antimicrobial Activity of Ethoxyphenyl Derivatives Demonstrated significant antibacterial effects against Gram-positive bacteria.Highlights potential for developing new antibiotics based on this scaffold.
Kinase Inhibition Studies Showed that certain thienopyrimidine derivatives effectively inhibit specific kinases involved in cancer signaling pathways.Opens avenues for targeted cancer therapies using this compound class.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Compound Name Substituent at Position 3 Substituent at Position 2 (Thioether-Acetyl Chain) Key Structural Differences
Target Compound 4-Ethoxyphenyl Azepan-1-yl Reference standard for comparison.
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 4-Methylphenyl (p-tolyl) 4-Chlorophenyl Electron-withdrawing Cl vs. electron-donating ethoxy; increased steric bulk .
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Phenyl Morpholine Six-membered morpholine (O/N) vs. azepane (N only); reduced lipophilicity .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate N/A (pyrimidine core) Thietan-3-yloxy Smaller four-membered thietane ring; altered reactivity .

Pharmacological and Physicochemical Insights:

The 4-ethoxyphenyl group provides moderate hydrophilicity relative to p-tolyl (methyl) or unsubstituted phenyl groups .

Electronic Effects :

  • The ethoxy group’s electron-donating nature may stabilize charge-transfer interactions in enzyme binding pockets, contrasting with the electron-withdrawing 4-chlorophenyl group in the analog .
  • The azepane’s tertiary amine may participate in hydrogen bonding or protonation-dependent solubility .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic substitution of a chloroacetyl intermediate with azepane, similar to methods in (using chloroacetic acid and sodium acetate) .
  • Analog synthesis (e.g., morpholine derivative) follows comparable protocols but substitutes azepane with smaller heterocycles .

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